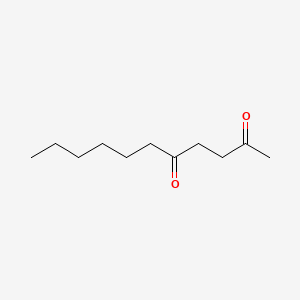

Undecane-2,5-dione

Description

Significance of γ-Diketone Motifs in Retrosynthetic Analysis and Target Molecule Design

In the realm of organic synthesis, retrosynthetic analysis is a powerful strategy for planning the synthesis of complex target molecules. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections." The γ-diketone motif is a particularly valuable functional group in this context.

The 1,4-relationship between the two carbonyl groups in a γ-diketone provides a reliable strategic platform for the construction of five-membered ring systems. This is a cornerstone of the Paal-Knorr synthesis, a classic and efficient method for synthesizing five-membered heterocycles like furans, pyrroles, and thiophenes. By reacting the γ-diketone with appropriate reagents (dehydrating agents for furans, amines/ammonia (B1221849) for pyrroles, and sulfurizing agents for thiophenes), chemists can readily access these important aromatic systems.

Furthermore, γ-diketones can undergo intramolecular aldol (B89426) condensation reactions. This base- or acid-catalyzed cyclization leads to the formation of a five-membered carbocyclic ring, specifically a cyclopentenone derivative. The ability to form both heterocyclic and carbocyclic rings makes the γ-diketone a versatile building block in the design and synthesis of a wide array of target molecules, including natural products and pharmaceuticals. The retrosynthetic disconnection of a five-membered ring, therefore, often leads back to a γ-diketone precursor. youtube.com

Historical Context of Undecane-2,5-dione Discovery and Early Investigations

The synthesis of this compound was notably described by chemist Heinz Hunsdiecker in a 1942 publication. wikipedia.org This early method provided a pathway to this specific γ-diketone, laying the groundwork for its future use in organic synthesis.

Hunsdiecker's synthesis began with 5-methylfurfural, which was reacted with methyl propyl ketone in an aldol condensation. The resulting α,β-unsaturated carbonyl compound was then reduced. Subsequent Wolff-Kishner reduction of the intermediate yielded 2-methyl-5-hexylfuran. The final step involved an acid-catalyzed cleavage of the furan (B31954) ring at an elevated temperature of 120 °C, which produced this compound. wikipedia.org This multi-step process highlighted the chemical transformations possible from furan-based starting materials to yield aliphatic dicarbonyl compounds. An alternative synthesis route starts from heptanal (B48729), which involves protection of the carbonyl group, alkylation, and subsequent hydrolysis to yield the final product. wikipedia.org One of the key applications driving interest in its synthesis is its role as an intermediate in the production of dihydrojasmone (B1670601), a valuable component in the fragrance industry. google.comchemsrc.com

Structural Characteristics and Conformational Dynamics Relevant to Reactivity

This compound is an aliphatic diketone with the IUPAC name this compound. nih.gov Its key structural feature is the 1,4-spacing of its two carbonyl groups along a flexible undecane (B72203) chain. wikipedia.org This flexibility allows the molecule to adopt various conformations in solution. For reactions to occur, particularly intramolecular cyclizations, the molecule must adopt a conformation that brings the two carbonyl groups and the intervening carbon atoms into proximity, forming a pseudo-cyclic arrangement.

A crucial aspect of the reactivity of dicarbonyl compounds is keto-enol tautomerism. This compound can exist in equilibrium with its enol forms. The protons on the carbons alpha to the carbonyl groups (positions 1, 3, 4, and 6) are acidic and can be removed by a base to form an enolate. The enolate derived from the C-3 or C-4 position is particularly important as it is stabilized by both carbonyl groups. This enolization is the first step in many of its characteristic reactions, including the intramolecular aldol condensation and the Paal-Knorr synthesis, as it generates the necessary nucleophilic character at the α-carbon. The specific conformation and the propensity for enolization are thus intrinsically linked to the synthetic utility of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 7018-92-0 wikipedia.orgnih.govchemicalbook.com |

| Molecular Formula | C₁₁H₂₀O₂ wikipedia.orgnih.govchemicalbook.com |

| Molar Mass | 184.279 g·mol⁻¹ wikipedia.orgnih.gov |

| Synonyms | 2,5-undecanedione, 2,5-undecadione nih.gov |

Scope and Academic Relevance of Research on this compound

The academic and industrial relevance of this compound stems primarily from its role as a versatile synthetic intermediate. google.com Its structure is ideally suited for the construction of more complex molecules, particularly those containing five-membered rings.

The most prominent application is in the synthesis of dihydrojasmone, a valuable fragrance compound with a characteristic jasmine-like scent. chemsrc.com The synthesis of dihydrojasmone typically involves an intramolecular aldol condensation of this compound, which forms the five-membered cyclopentenone ring that is the core of the dihydrojasmone structure.

Beyond its use in the fragrance industry, this compound serves as a model compound for studying the reactivity of γ-diketones and for developing new synthetic methodologies. Its presence in numerous chemical databases and supplier catalogs indicates its established role as a building block in organic chemistry. nih.govepa.gov Research continues to explore new synthetic routes to this diketone and its application in the synthesis of novel heterocyclic and carbocyclic compounds. google.com

Table 2: Overview of a Historical Synthesis of this compound

| Step | Starting Materials | Key Transformation | Product |

|---|---|---|---|

| 1 | 5-Methylfurfural, Methyl propyl ketone | Aldol Condensation | α,β-Unsaturated carbonyl compound |

| 2 | α,β-Unsaturated carbonyl compound | Reduction | Saturated side-chain furan derivative |

| 3 | Saturated side-chain furan derivative | Wolff-Kishner Reduction | 2-Methyl-5-hexylfuran |

| 4 | 2-Methyl-5-hexylfuran | Acid-catalyzed ring cleavage | This compound |

This table summarizes the synthesis route described by Heinz Hunsdiecker in 1942. wikipedia.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Methylfurfural |

| Methyl propyl ketone |

| 2-Methyl-5-hexylfuran |

| Heptanal |

| Dihydrojasmone |

| Furan |

| Pyrrole (B145914) |

| Thiophene (B33073) |

Structure

3D Structure

Properties

IUPAC Name |

undecane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-11(13)9-8-10(2)12/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMCDZHVHDFSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220458 | |

| Record name | Undecane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7018-92-0 | |

| Record name | 2,5-Undecanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7018-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007018920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Patterns of Undecane 2,5 Dione

Intramolecular Cyclization Chemistry of Undecane-2,5-dione

The spatial relationship of the two carbonyl groups in this compound facilitates intramolecular reactions, leading to the formation of five-membered rings. This propensity for cyclization is a cornerstone of its synthetic utility.

Paal-Knorr Cyclizations to Pyrroles, Furans, and Thiophenes: Mechanistic Investigations

The Paal-Knorr synthesis is a classic and highly effective method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds like this compound. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The reaction involves the condensation of the diketone with a primary amine, ammonia (B1221849), or a dehydrating agent. organic-chemistry.org

Pyrrole (B145914) Synthesis: The reaction of this compound with a primary amine or ammonia yields N-substituted or N-unsubstituted pyrroles, respectively. organic-chemistry.org The mechanism, investigated by V. Amarnath et al., suggests that the process begins with the attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. wikipedia.org A subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to afford the aromatic pyrrole ring. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor furan (B31954) formation. organic-chemistry.org Various catalysts, including organocatalysts like vitamin B1 and choline (B1196258) chloride/urea, have been shown to promote this reaction efficiently. nih.gov

Furan Synthesis: In the presence of an acid catalyst and heat, this compound undergoes dehydration to form 2-methyl-5-hexylfuran. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org The resulting hemiacetal subsequently loses water to form the stable furan ring. wikipedia.org Studies on similar 1,4-diones have shown that the stereochemistry of the starting diketone can influence the reaction rate, suggesting that enol formation and cyclization may be concerted. wikipedia.orgorganic-chemistry.org

Thiophene (B33073) Synthesis: While less common for this compound specifically, the Paal-Knorr thiophene synthesis generally involves heating a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.

Base-Catalyzed Aldol (B89426) Cyclizations: Stereochemical Outcomes and Applications (e.g., Jasmone (B1672801) synthesis)

The intramolecular aldol condensation of this compound is a key step in the synthesis of important fragrance compounds like dihydrojasmone (B1670601). This reaction is typically promoted by a base, such as sodium hydroxide (B78521) or potassium t-butoxide.

The mechanism involves the deprotonation of a carbon atom alpha to one of the carbonyl groups to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group in an intramolecular fashion to form a five-membered ring containing a β-hydroxy ketone. Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of an α,β-unsaturated ketone, specifically dihydrojasmone (3-methyl-2-heptyl-2-cyclopenten-1-one).

The reaction provides a straightforward route to the jasmone framework. oup.com For instance, this compound can be converted to dihydrojasmone through a base-catalyzed intramolecular aldol condensation.

| Reactant | Reagent/Catalyst | Product | Reference |

| This compound | Sodium hydroxide in water/ethanol | Dihydrojasmone | |

| This compound | Potassium t-butoxide in t-butanol | Dihydrojasmone |

Photochemical Transformations Involving Intramolecular Cycloaddition (as observed for similar diones)

While specific research on the photochemical transformations of this compound is not extensively documented, the behavior of similar diones suggests potential reaction pathways. Photochemical reactions of diones often involve the excitation of a carbonyl group, leading to intermediates that can undergo intramolecular cycloadditions. researchgate.net For instance, other diones have been observed to undergo photochemical [2+2] cycloadditions to form bicyclic systems. researchgate.netresearchgate.net It is plausible that this compound, upon photochemical excitation, could undergo intramolecular hydrogen abstraction or other rearrangements, potentially leading to cyclized products. The specific products would depend on the reaction conditions, such as the solvent and the wavelength of light used. nih.gov Research on other diones has shown that irradiation can lead to the formation of oxetanes through cycloaddition with other carbonyl compounds. tandfonline.com

Intermolecular Transformations of this compound Carbonyl Groups

The carbonyl groups of this compound are susceptible to attack by various nucleophiles, leading to a range of intermolecular transformations.

Nucleophilic Addition Reactions: Scope and Regioselectivity

The two carbonyl groups in this compound can undergo nucleophilic addition. The regioselectivity of these reactions can sometimes be controlled. For example, in the synthesis of jasmones, a Grignard reagent was reacted with 8-levulinyloxyquinoline, where the ester carbonyl was selectively attacked over the ketone carbonyl to produce this compound. oup.com In another context, the reaction of a 'cage' dione (B5365651) with Ruppert's reagent (a source of the trifluoromethyl nucleophile) led to addition at one carbonyl group, followed by a transannular cyclization. arkat-usa.org Cyanosilylation, the addition of a trimethylsilyl (B98337) cyanide to a carbonyl group, is another example of a nucleophilic addition that can be catalyzed to functionalize diones. mdpi.com

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

This compound readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles.

Nitrogen Nucleophiles: As detailed in the Paal-Knorr synthesis, primary amines and ammonia react with this compound to form pyrroles. organic-chemistry.org Hydrazine derivatives can also be used, leading to the formation of pyridazines. The reaction with dimethylhydrazine, followed by metallation and reaction with propylene (B89431) oxide, is a step in the synthesis of dihydrojasmone. The reaction of similar 1,4-diones with lysine (B10760008) residues in proteins via Schiff base formation and subsequent cyclization to pyrroles is a known mechanism of toxicity for some diones. wikipedia.org

Selective Reduction and Oxidation Chemistries of Diketones

The presence of two carbonyl functionalities in this compound presents unique challenges and opportunities in redox chemistry. The primary challenge lies in achieving selectivity, either by differentiating between the two ketone groups (which are electronically similar in this acyclic system) or by controlling the extent of the reaction (e.g., mono-reduction vs. di-reduction).

Reduction Chemistry: The reduction of this compound typically involves the conversion of one or both ketone groups to secondary alcohols. The outcome is highly dependent on the choice of reducing agent and reaction conditions.

Complete Reduction: Powerful hydride reagents, such as Lithium aluminum hydride (LiAlH₄), will readily reduce both carbonyl groups in a non-selective manner. This reaction proceeds rapidly to yield the corresponding diol, Undecane-2,5-diol. Similarly, Sodium borohydride (B1222165) (NaBH₄), while milder, is generally potent enough to reduce both ketones, especially when used in stoichiometric excess. Catalytic hydrogenation (e.g., H₂ over a Palladium or Platinum catalyst) also typically results in complete reduction to the diol.

Selective Mono-reduction: Achieving selective mono-reduction to produce 5-hydroxyundecan-2-one or 2-hydroxyundecan-5-one is significantly more challenging. This requires careful control of stoichiometry (e.g., using a sub-stoichiometric amount of the reducing agent) and often results in a statistical mixture of starting material, mono-reduced product, and di-reduced product. More sophisticated methods involving sterically hindered reducing agents or the use of protecting groups would be necessary to achieve high yields of a single mono-reduced species.

Oxidation Chemistry: The oxidation of ketones often requires harsh conditions that can cleave carbon-carbon bonds. The Baeyer-Villiger oxidation is a notable exception and a key reaction for ketones, including diketones like this compound. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon, converting a ketone into an ester.

When this compound is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), oxidation can occur at either carbonyl group. The regiochemical outcome is dictated by the relative migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.

Oxidation at C-2: The groups attached are methyl (C-1) and a primary alkyl chain (the rest of the molecule starting at C-3). The primary alkyl chain has a higher migratory aptitude than the methyl group. Therefore, oxygen insertion occurs between C-2 and C-3, potentially leading to an ester like hexyl acetate (B1210297) if the molecule were to cleave.

Oxidation at C-5: The groups attached are an ethyl group (C-3 and C-4 side) and a hexyl group (C-6 to C-11). Both are primary alkyl chains, but the longer hexyl chain generally exhibits a slightly higher migratory aptitude. This would favor oxygen insertion between C-5 and C-6.

A complete Baeyer-Villiger oxidation on both carbonyls would result in the formation of a complex diester or lactone derivatives, depending on the subsequent reaction pathways.

Table 1: Summary of Redox Reactions for this compound

| Reaction Type | Reagent(s) | Primary Product(s) | Selectivity Notes |

|---|---|---|---|

| Complete Reduction | Lithium aluminum hydride (LiAlH₄) or excess Sodium borohydride (NaBH₄) | Undecane-2,5-diol | Non-selective; both carbonyls are reduced to alcohols. |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Undecane-2,5-diol | Typically non-selective, leading to complete reduction. |

| Baeyer-Villiger Oxidation | Meta-chloroperoxybenzoic acid (m-CPBA) | Diester derivatives (e.g., Acetic acid, 3-oxononyl ester) | Regioselectivity is governed by the migratory aptitude of adjacent alkyl groups. The larger alkyl group preferentially migrates. |

α-Carbon Reactivity of this compound: Enolization and Alkylation Dynamics

The carbons alpha (α) to the carbonyl groups in this compound possess acidic protons, making them key centers for reactivity. The molecule has four distinct sets of α-protons: at C-1 (methyl), C-3 (methylene), C-4 (methylene), and C-6 (methylene). The ability to selectively deprotonate these positions to form enolates is fundamental to the synthetic utility of this diketone.

This compound exists in equilibrium with its various enol tautomers. The formation of a specific enolate intermediate, which is the conjugate base of the enol, can be precisely controlled through the choice of base, solvent, and temperature. This control allows for directed reactions at specific α-positions.

Kinetic vs. Thermodynamic Control:

Kinetic Enolate: This enolate is formed the fastest. It results from the deprotonation of the most sterically accessible, least hindered α-proton. For this compound, the protons at C-1 and C-6 are the most accessible. Using a strong, sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) irreversibly forms the kinetic enolate.

Thermodynamic Enolate: This enolate is the most stable, typically corresponding to the more substituted double bond. For this compound, deprotonation at the internal positions (C-3 or C-4) leads to the more substituted and thus more stable enolate. This is achieved under conditions that allow for equilibrium, such as using a weaker base (e.g., an alkoxide like sodium ethoxide) or a strong but smaller base like Sodium hydride (NaH) at elevated temperatures.

The tautomeric equilibria can also lead to the formation of a conjugated enol-one system (e.g., undec-3-ene-2,5-dione) or a dienol, which are stabilized by resonance. The presence of two carbonyls significantly influences the acidity of the intervening C-3 and C-4 methylene (B1212753) protons, making them more acidic than a typical ketone α-proton due to the ability of the resulting carbanion to be stabilized by both carbonyl groups.

Table 2: Conditions for Selective Enolate Formation from this compound

| Enolate Type | Favored Deprotonation Site(s) | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Kinetic | C-1 or C-6 | Base: LDA Solvent: THF Temp: -78 °C | Forms fastest; less substituted; sterically most accessible protons removed. Reaction is irreversible. |

| Thermodynamic | C-3 or C-4 | Base: NaH or NaOEt Solvent: THF or EtOH Temp: 25 °C to reflux | Most stable enolate; more substituted; reaction is reversible, allowing equilibration to the most stable product. |

Once a specific enolate of this compound is formed, it can act as a potent nucleophile to attack various electrophiles, most commonly Alkyl halides (alkylation) or Acyl chlorides (acylation). The control over selectivity established during enolate formation is directly translated to these subsequent reactions.

Regioselective Alkylation: By forming the kinetic enolate (e.g., with LDA at -78 °C), subsequent addition of an alkyl halide will result in alkylation predominantly at the C-1 or C-6 position. Conversely, forming the thermodynamic enolate under equilibrating conditions before adding the electrophile will lead to alkylation at the more substituted C-3 or C-4 positions.

Control of Reaction Degree: The degree of alkylation (mono- vs. di-alkylation) can be controlled by stoichiometry. Using one equivalent of base followed by one equivalent of an electrophile favors mono-alkylation. Using excess base and electrophile can lead to poly-alkylation at various α-positions.

Intramolecular Reactions: The 1,4-dicarbonyl structure of this compound is perfectly suited for intramolecular cyclization reactions.

Paal-Knorr Furan Synthesis: Under acidic conditions (e.g., H₂SO₄ or TsOH) and heat, the enol form of the diketone undergoes dehydration to form a substituted furan. For this compound, this reaction yields 2-hexyl-5-methylfuran .

Intramolecular Aldol Condensation: Under basic conditions, the enolate formed at one α-position can attack the other carbonyl group intramolecularly. Deprotonation at C-1, for instance, would lead to an enolate that attacks the C-5 carbonyl, forming a five-membered ring intermediate. Subsequent dehydration (condensation) yields a substituted cyclopentenone. For this compound, this pathway can produce 3-hexyl-2-methylcyclopent-2-en-1-one . This demonstrates the profound influence of the 1,4-diketone framework on its chemical reactivity.

Derivatization Strategies and Complex Architecture Construction with Undecane 2,5 Dione As a Building Block

Synthesis of Undecane-2,5-dione Derived Heterocyclic Systems

The 1,4-dicarbonyl motif is a classic precursor for the synthesis of five-membered heterocycles through cyclocondensation reactions.

The Paal-Knorr synthesis is a cornerstone reaction for converting 1,4-diketones into furans, pyrroles, and thiophenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction proceeds by treating the diketone with a dehydrating agent, an amine, or a sulfur source. wikipedia.org For this compound, this would result in a 2,5-disubstituted heterocycle bearing a methyl group and a hexyl group.

The general mechanism involves the formation of an enol or an enamine intermediate, which then attacks the second carbonyl group, followed by a dehydration step to yield the stable aromatic heterocycle. wikipedia.orguomustansiriyah.edu.iq

Furan (B31954) Synthesis: Treatment of this compound with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a dehydrating agent (e.g., phosphorus pentoxide) would induce an intramolecular cyclization of the bis-enol form to yield 2-hexyl-5-methylfuran. wikipedia.orgorganic-chemistry.org

Pyrrole (B145914) Synthesis: Reaction with a primary amine (R-NH₂) or ammonia (B1221849) under acidic or neutral conditions yields N-substituted or N-unsubstituted pyrroles, respectively. wikipedia.orgorganic-chemistry.org For instance, reacting this compound with aniline (B41778) in the presence of a weak acid would produce 1-phenyl-2-hexyl-5-methylpyrrole. rhhz.net

Thiophene (B33073) Synthesis: The conversion to a thiophene ring is achieved by heating the diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orglboro.ac.uk This process would yield 2-hexyl-5-methylthiophene.

The table below summarizes the Paal-Knorr reaction conditions as they would apply to this compound.

| Target Heterocycle | Reagent(s) | Typical Conditions | Product |

| Furan | H₂SO₄ or P₂O₅ | Aqueous acid or anhydrous with dehydrating agent | 2-hexyl-5-methylfuran |

| Pyrrole | R-NH₂ (e.g., Aniline) | Neutral or weakly acidic, heat | 1-Aryl/Alkyl-2-hexyl-5-methylpyrrole |

| Thiophene | P₄S₁₀ or Lawesson's Reagent | Heating in an inert solvent (e.g., toluene) | 2-hexyl-5-methylthiophene |

This table is generated based on established Paal-Knorr synthesis protocols for 1,4-diketones. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgrhhz.net

While direct spirocyclization of the linear this compound is not straightforward, it can be envisioned as a precursor to cyclic systems that can then undergo spirocyclization. Furthermore, drawing analogies from the synthesis of spiro[5.5]undecane-diones provides a clear blueprint for potential synthetic strategies. rsc.orgbanglajol.info

A plausible strategy involves an initial intramolecular aldol (B89426) condensation of this compound to form a substituted cyclopentenone. This cyclic intermediate can then react with various partners to form a spirocyclic system.

Alternatively, spiro compounds can be formed by reacting a dione (B5365651) with a bifunctional reagent where both reactive ends of the reagent attack the same carbon of the dione. More commonly, a pre-formed cyclic dione is used. For example, the synthesis of spiro[5.5]undecane-1,5,9-triones has been achieved through a one-pot Michael reaction between a cyclic 1,3-dione (like dimedone) and a 1,5-diaryl-1,4-pentadien-3-one, catalyzed by a Lewis acid. banglajol.info This highlights a general principle where a cyclic ketone can be elaborated into a spiro system.

Drawing from the known chemistry of 1,5-dioxaspiro[5.5]undecane-2,4-dione, which is readily prepared, various derivatives can be synthesized. mdpi.comresearchgate.net For instance, it undergoes Knoevenagel condensation with aromatic aldehydes to form arylidene derivatives. researchgate.net This reactivity suggests that a cyclohexanedione moiety, potentially accessible from this compound through cyclization, is a key intermediate for spirocycle formation.

| Spirocycle Synthesis Strategy | Precursor(s) | Key Reaction Type | Analogous Product Class |

| Intermolecular Michael Addition/Cyclization | Cyclic 1,3-dione + Diarylidenacetone | Michael Addition, Aldol Condensation | Substituted Spiro[5.5]undecane-triones |

| Condensation with Bifunctional Reagents | 1,5-Dioxaspiro[5.5]undecane-2,4-dione + Aromatic Aldehydes | Knoevenagel Condensation | Methylene-bridged Spiro-diones |

| Reaction with Isocyanates | Spiro[5.5]undecane-2,4-dione + p-Toluenesulfonylisocyanate | Acylation | Carbamoyl-spiro-diones |

This table is based on synthetic methods for spiro[5.5]undecane systems. banglajol.inforesearchgate.net

Fused Ring Systems via Cyclocondensation

Functionalization for Polymer and Material Precursor Development

The chemical structure of this compound can be modified to introduce polymerizable functional groups, transforming it into a monomer or a cross-linking agent. This development focuses strictly on the synthesis of these precursors, not the properties of the resulting materials.

A primary strategy involves the conversion of the ketone functionalities into groups suitable for polymerization.

Synthesis of Diol Precursors: The reduction of both ketone groups in this compound using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield undecane-2,5-diol. This diol is a versatile precursor for step-growth polymerization. It can be reacted with diacids or their derivatives (e.g., adipoyl chloride) to form polyesters, or with diisocyanates (e.g., toluene (B28343) diisocyanate) to form polyurethanes.

Synthesis of Unsaturated Precursors: A Grignard reaction using a vinyl-containing reagent such as vinylmagnesium bromide on both carbonyl groups would produce a divinyl-diol. This monomer, containing two polymerizable double bonds, could be used in free-radical polymerization to form highly cross-linked polymers. Similarly, reaction with allylmagnesium bromide would yield a diallyl-diol, another precursor for cross-linked materials. mdpi.comajol.info

Synthesis of Diacid Precursors: Ozonolysis of a di-alkenyl derivative, such as that obtained from a Wittig reaction with (methoxymethylene)triphenylphosphine followed by hydrolysis, could potentially lead to a diacid, another key monomer for polyester (B1180765) or polyamide synthesis.

The table below outlines potential synthetic routes to convert this compound into polymer precursors.

| Precursor Type | Functional Group | Synthetic Reagent(s) | Reaction Type |

| Diol | -OH | NaBH₄ or LiAlH₄ | Reduction |

| Divinyl-diol | -C(OH)CH=CH₂ | Vinylmagnesium bromide | Grignard Addition |

| Diallyl-diol | -C(OH)CH₂CH=CH₂ | Allylmagnesium bromide | Grignard Addition |

| Diacid | -COOH | Wittig Reagent, then O₃, then H₂O₂ | Olefination, Ozonolysis, Oxidation |

This table outlines hypothetical, yet chemically sound, transformations based on standard organic synthesis methodologies.

Design and Synthesis of Bridged and Cage-like Structures from this compound Analogs

This compound is an acyclic precursor that can be conceptually cyclized into scaffolds suitable for constructing complex polycyclic architectures like pentacycloundecanes and trishomocubanes. The synthesis of these cage compounds typically starts from already cyclized diones, such as pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione (often referred to as Cookson's dione). nih.govscielo.org.za An intramolecular photocycloaddition or other cyclization strategy applied to a suitable derivative of this compound could, in principle, provide access to this family of cage systems.

Once a pentacycloundecane dione framework is obtained, it serves as a platform for a variety of transformations:

Transannular Cyclization: The proximity of the two carbonyl groups across the cage allows for transannular reactions. For example, reaction with amino alcohols followed by reduction with sodium borohydride can lead to oxa-bridged pentacycloundecane derivatives. nih.gov

Rearrangements to Trishomocubanes: Acid-catalyzed rearrangements of pentacycloundecane derivatives can lead to the formation of the D₃-trishomocubane skeleton. bit.edu.cnresearchgate.netacs.orgnih.gov For example, cage diones treated with Zn/AcOH can undergo reductive cleavage and rearrangement to yield D₃-trishomocubane derivatives. ias.ac.in

Functional Group Interconversion: The ketone groups of cage diones can be converted into a variety of other functionalities. They can be reduced to diols with NaBH₄, subjected to reductive amination to install amino groups, or converted to mono- or di-olefins using reagents like the Tebbe reagent. ias.ac.inthieme-connect.com These functionalized cages are building blocks for more complex structures. ajol.info

The synthesis of these complex architectures often involves a multi-step sequence starting from a cage dione.

| Transformation | Starting Material (Analog) | Reagent(s) | Product Class |

| Oxa-bridge formation | Pentacycloundecane-dione | Aminoethanol, then NaBH₄ | Oxa-pentacycloundecane amines |

| Rearrangement | Pentacyclic cage dione | Zn/AcOH or BF₃·OEt₂ | D₃-Trishomocubane derivatives |

| Reduction | Pentacyclic cage dione | NaBH₄ in Methanol | Pentacyclic cage diols |

| Olefination | Pentacyclic cage dione | Tebbe Reagent | Pentacyclic cage diolefins |

This table summarizes known transformations of pentacycloundecane diones, which are cyclized analogs of this compound. nih.govresearchgate.netias.ac.inthieme-connect.com

Analytical and Spectroscopic Methodologies for Mechanistic and Structural Investigations of Undecane 2,5 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of undecane-2,5-dione and related diketones. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual atoms. For instance, in the synthesis of this compound, ¹H NMR and ¹³C NMR are used to confirm the structure of the final product. ulb.ac.be

However, for more complex structures and to resolve ambiguities arising from overlapping signals in 1D spectra, two-dimensional (2D) NMR techniques are indispensable. wikipedia.orgrsc.orgcreative-biostructure.comlibretexts.org These methods spread the NMR signals across two frequency dimensions, enhancing resolution and revealing correlations between different nuclei. wikipedia.orgcreative-biostructure.comlibretexts.org

Common 2D NMR experiments used in the study of complex diketone structures include:

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org This is crucial for establishing the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgarxiv.org It is highly effective for assigning carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly powerful for determining the stereochemistry and conformational preferences of the molecule. creative-biostructure.com

In the broader context of cyclic and polycyclic diketones, which share structural motifs with derivatives of this compound, 2D NMR has been instrumental. For example, in the structural elucidation of complex cage-like molecules such as pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione, detailed ¹H and ¹³C NMR assignments have been achieved through these advanced techniques. vulcanchem.com Similarly, for various spiro compounds and other complex cyclic systems, unambiguous assignment of ¹H and ¹³C NMR spectra is often accomplished by a combination of 1D and 2D NMR experiments. researchgate.netuctm.edu

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that plays a pivotal role in monitoring the progress of chemical reactions and identifying transient intermediates. scielo.brwaters.comnih.gov This is particularly valuable in understanding the complex reaction pathways that can be involved in the synthesis and transformation of diketones. researchgate.netunibo.it

By analyzing the reaction mixture at different time points, chemists can track the disappearance of reactants and the appearance of products, thereby optimizing reaction conditions. scielo.brwaters.com Electrospray ionization (ESI) is a "soft" ionization technique commonly used for this purpose, as it can transfer ions from the solution phase to the gas phase with minimal fragmentation, allowing for the detection of intact molecular ions and reaction intermediates. scielo.brnih.govunibo.it

Key applications of mass spectrometry in the study of diketone reactions include:

Reaction Progress Monitoring: The relative abundance of reactant and product peaks in the mass spectrum provides a direct measure of the reaction's conversion over time. waters.com

Intermediate Detection: Mass spectrometry can detect low concentrations of transient species that are crucial for understanding the reaction mechanism. nih.govresearchgate.netrsc.org For example, in the Knorr pyrazole (B372694) synthesis involving 1,3-diketones, liquid chromatography-mass spectrometry (LC-MS) was used to separate and identify mono- and di-addition intermediates. researchgate.net

Mechanistic Elucidation: The identification of key intermediates helps to validate or refute proposed reaction mechanisms. scielo.brnih.govacs.org For instance, studies on organocatalytic reactions have utilized ESI-MS to detect and characterize key cationic intermediates directly from the reaction mixture. scielo.br

The following table provides examples of intermediates and products identified by mass spectrometry in reactions involving diketones.

| Compound Type | m/z (Mass-to-Charge Ratio) | Method | Role in Reaction | Reference |

| Mono-addition intermediate | 205.2 | LC-MS | Intermediate in pyrazole synthesis | researchgate.net |

| Di-addition intermediate | 295.2 | LC-MS | Intermediate in pyrazole synthesis | researchgate.net |

| Pyrazole product | 187.2 | LC-MS | Final product | researchgate.net |

| Hemiaminal intermediate | 408.33 | ESI-MS | Intermediate in aminocatalysis | unibo.it |

| Product | 216.29 | ESI-MS | Final product in aminocatalysis | unibo.it |

X-ray Crystallography for Definitive Structural Elucidation of this compound Derivatives and Intermediates

While obtaining a crystal structure for this compound itself may be challenging if it is a liquid or does not readily crystallize, its derivatives often form well-defined crystals suitable for X-ray analysis. The structural information gained from these derivatives provides critical insights into the parent molecule's chemistry.

Studies on related cyclic and spirocyclic diketones demonstrate the power of this technique. For instance, the crystal structures of various 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been determined, revealing details about their ring conformations and intermolecular interactions. researchgate.netmdpi.comresearchgate.net Similarly, the structures of complex polycyclic diketones and their derivatives have been confirmed by X-ray diffraction analysis, providing a solid foundation for understanding their reactivity. nuph.edu.uanih.gov In the case of 3-azaspiro[5.5]undecane-2,4-dione, X-ray diffraction confirmed a chair-like conformation for the cyclohexane (B81311) ring.

The table below summarizes crystallographic data for some diketone derivatives, illustrating the kind of detailed structural information that can be obtained.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Orthorhombic | Pna21 | C–H···O and C–H···π intermolecular interactions | researchgate.net |

| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Triclinic | P-1 | C–H···O, C–H···π, and π···π stacking interactions | researchgate.net |

| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Monoclinic | P21/c | C−H···O intra- and intermolecular hydrogen bonds and π··· π stacking interactions | mdpi.com |

| 4-Aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione derivative | Monoclinic | P2₁/n | - | nih.gov |

Spectroscopic Techniques for Elucidating Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of a reaction is crucial for controlling its outcome. Spectroscopic techniques are powerful tools for acquiring this information. By monitoring the change in concentration of reactants or products over time, the rate of a reaction can be determined. Similarly, by studying the equilibrium of a reaction at different temperatures, thermodynamic parameters such as enthalpy and entropy can be calculated.

Various spectroscopic methods can be employed for these studies:

UV-Vis Spectroscopy: This technique is useful when the reactants, intermediates, or products have a chromophore that absorbs light in the ultraviolet or visible region. The change in absorbance at a specific wavelength can be directly related to the change in concentration, allowing for the determination of reaction rates.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor reactions by observing the appearance or disappearance of characteristic vibrational bands, such as the carbonyl (C=O) stretch in diketones. acgpubs.org

NMR Spectroscopy: As mentioned earlier, NMR can be used to monitor reaction progress by integrating the signals of reactants and products over time. This provides detailed information about the concentrations of all NMR-active species in the reaction mixture.

In the context of diketone chemistry, mechanistic studies have utilized these techniques to understand reaction pathways. For example, in the cyclization of δ-aryl-β-dicarbonyl compounds, the reaction progress can be followed to determine yields and infer mechanistic details. beilstein-journals.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to calculate the energy barriers of reaction steps and to rationalize observed selectivities. beilstein-journals.org For instance, DFT calculations have been used to investigate the cyclization of β-dicarbonyl radicals, showing that the stability of the resulting radical intermediates is a key factor in determining the success of the reaction. beilstein-journals.org

Theoretical and Computational Chemistry Studies on Undecane 2,5 Dione and Its Reaction Pathways

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For undecane-2,5-dione, DFT calculations are instrumental in determining its most stable three-dimensional structure (geometrical optimization) and understanding the distribution of electrons within the molecule (electronic structure analysis).

Geometrical Optimization: The long and flexible heptyl chain of this compound means it can adopt numerous conformations. DFT calculations can be employed to locate the various energy minima on the potential energy surface, corresponding to different stable conformers. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate geometries. These calculations would likely reveal that the lowest energy conformers seek to minimize steric hindrance while potentially allowing for intramolecular interactions.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the electronic properties. This includes the calculation of:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs of the carbonyl groups, while the LUMO will likely be centered on the carbon atoms of the carbonyl groups.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP would show regions of negative potential (red) around the carbonyl oxygen atoms, indicating their nucleophilic character and suitability for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. For this compound, NBO analysis could quantify the partial charges on each atom, confirming the polarization of the C=O bonds.

A hypothetical data table summarizing typical DFT results for a conformer of this compound is presented below.

| Parameter | Calculated Value (Illustrative) | Interpretation |

| Total Energy | -X Hartrees | The electronic energy of the optimized geometry. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals, related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | ~2.5 Debye | Reflects the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space.

In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of empirical potential energy functions. The simulation solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

By running an MD simulation for a sufficient length of time (nanoseconds to microseconds), one can observe the various conformations that this compound can adopt in a given environment (e.g., in a vacuum, in a solvent). Analysis of the MD trajectory can reveal:

Dominant Conformers: By clustering the conformations sampled during the simulation, one can identify the most populated (and therefore most stable) conformational states.

Conformational Transitions: The simulation can show the pathways and timescales for transitions between different conformers.

Root Mean Square Deviation (RMSD): This metric can be used to monitor the stability of the molecule's structure over the course of the simulation. A stable RMSD suggests that the molecule has reached an equilibrium state.

For this compound, MD simulations would likely show the heptyl chain undergoing significant and rapid conformational changes, while the dione (B5365651) core might exhibit more restricted motion.

Computational Modeling of Reaction Mechanisms and Transition States (e.g., alkylation mechanisms)

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, one important class of reactions is alkylation. Quantum chemical calculations, often using DFT, can be used to model the reaction pathway of, for example, the alkylation of the enolate of this compound.

This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.

Finding Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Locating the TS is a critical step, as its energy determines the activation energy of the reaction. TS structures are characterized by having exactly one imaginary vibrational frequency.

For the alkylation of this compound, computational studies could investigate the regioselectivity of enolate formation (i.e., which alpha-carbon is deprotonated) and the subsequent stereoselectivity of the alkylation step. Theoretical studies on the alkylation of other β-dicarbonyl compounds have shown that both O- and C-alkylation products can be formed, and computational methods can help predict the preferred pathway under different conditions. mdpi.com

| Reaction Step | Species | Relative Energy (kcal/mol) (Illustrative) |

| 1 | Reactants (this compound + Base) | 0.0 |

| 2 | Enolate Intermediate | +5.0 |

| 3 | Transition State (Alkylation) | +20.0 |

| 4 | Products (Alkylated this compound) | -10.0 |

Quantitative Structure–Reactivity Relationship (QSAR) Studies for Predictive Modeling of Diketone Transformations (strictly chemical reactivity, not biological)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. While often used in drug discovery for predicting biological activity, QSAR can also be applied to predict chemical reactivity.

For a series of diketones related to this compound, a QSAR study could be developed to predict their reactivity in a specific transformation, such as their rate of enolization or their susceptibility to a particular cyclization reaction.

The process of building a QSAR model for diketone reactivity would involve:

Dataset Assembly: A dataset of diketones with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, number of rotatable bonds), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges from DFT calculations).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the QSAR model is assessed using statistical metrics and by testing it on an external set of compounds not used in the model development.

A hypothetical QSAR model for the reactivity of a series of diketones might take the form:

log(k) = c0 + c1(HOMO Energy) + c2(Charge on Cα) + c3*(Steric Descriptor)

Where log(k) is the logarithm of the reaction rate constant, and the c values are coefficients determined by the regression analysis. Such a model could then be used to predict the reactivity of new, unsynthesized diketones, including this compound, aiding in the design of new chemical reactions and processes.

Future Research Trajectories and Unexplored Avenues for Undecane 2,5 Dione Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of Undecane-2,5-dione and its derivatives is an area ripe for catalytic innovation. While traditional syntheses exist, future research is geared towards developing more sophisticated catalytic systems that offer superior control over selectivity (chemo-, regio-, and stereoselectivity) and efficiency, minimizing waste and energy consumption.

Key areas of development include:

Organocatalysis: The use of small organic molecules as catalysts presents a green and cost-effective alternative to metal-based catalysts. For instance, L-proline has been successfully employed to catalyze three-component reactions involving dione-like structures to create complex heterocyclic systems like pyrano[3,2-c]quinolin-2,5-diones. nih.gov This approach could be adapted for this compound to facilitate asymmetric aldol (B89426) reactions or Michael additions, yielding chiral products of significant interest.

Transition Metal Catalysis: Advanced transition metal catalysis offers powerful tools for C-C and C-N bond formation. The enantioselective Tsuji-Trost allylation, which utilizes palladium catalysts with specific chiral ligands, has been demonstrated in the synthesis of complex diazaspiro[5.5]undecane-2,5-diones. acs.org Applying such methodologies to this compound could enable the stereocontrolled synthesis of a wide array of functionalized cyclic and spirocyclic compounds.

Solid-State and Heterogeneous Catalysis: The use of solid catalysts, such as sulphated zirconia and hydrotalcites, is a promising avenue. mdpi.com These materials can act as robust, recyclable acid or base catalysts for transformations like ketalization or cyanosilylation of diones, often under solvent-free and microwave-assisted conditions. mdpi.com Developing fixed-bed catalyst systems, similar to those used for preparing other diones, could dramatically improve the efficiency and scalability of this compound conversions. google.com

| Catalytic Approach | Catalyst Example | Potential Transformation of this compound | Key Advantages |

| Organocatalysis | L-Proline nih.gov | Asymmetric Aldol Condensation/Michael Addition | Metal-free, low toxicity, cost-effective |

| Transition Metal | Palladium/Chiral Ligands (Tsuji-Trost) acs.org | Enantioselective Allylation/Cyclization | High stereoselectivity, versatile bond formation |

| Solid-State | Sulphated Zirconia / Hydrotalcite mdpi.com | Ketalization, Condensation Reactions | Recyclable, solvent-free potential, process intensification |

Integration into Flow Chemistry and Continuous Processing Methodologies

Moving from traditional batch production to continuous flow processing represents a significant leap forward in terms of safety, efficiency, and scalability. The integration of this compound chemistry into these methodologies is a key future trajectory.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time by using pumped reagents through a network of tubes and reactors. This has been noted in the synthesis of related spiro-undecane structures. For the synthesis and transformation of this compound, this could involve:

Fixed-Bed Reactors: Utilizing the solid catalysts mentioned previously in a packed or fixed-bed flow reactor would allow for continuous production with easy separation of the product from the catalyst, enhancing process efficiency. google.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, providing better control over fast and exothermic reactions, which can be crucial for selective transformations of the diketone.

Automated Multi-step Synthesis: Flow systems can be designed to perform multiple reaction steps sequentially without isolating intermediates. This would be highly advantageous for converting this compound into complex final products, such as the precursors for materials or pharmaceuticals. tandfonline.com

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The specific arrangement of carbonyl groups in this compound makes it an intriguing candidate for the construction of larger, ordered structures through non-covalent interactions. While the molecule itself is flexible, its derivatives, particularly rigid cyclic or spirocyclic structures, are prime candidates for exploration in supramolecular chemistry.

Research has shown that spiro compounds derived from diones can engage in a variety of intermolecular interactions, including C–H···O and C–H···π interactions, as well as π···π stacking. researchgate.netresearchgate.net These forces can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. Future research could focus on:

Crystal Engineering: Systematically modifying the this compound backbone and then crystallizing the resulting derivatives to study and control the formation of specific supramolecular synthons and crystal lattices.

Host-Guest Chemistry: Designing and synthesizing larger macrocyclic structures from this compound that can act as hosts for smaller guest molecules, with potential applications in sensing or separation.

Gelators and Liquid Crystals: Introducing long alkyl chains or aromatic units to the this compound scaffold could lead to molecules capable of forming organogels or exhibiting liquid crystalline phases, driven by a combination of hydrogen bonding and van der Waals forces.

Interdisciplinary Research at the Interface of Organic and Materials Chemistry

The true potential of this compound may be realized at the intersection of organic synthesis and materials science. The dione (B5365651) functionality is a versatile anchor for building complex molecules with unique properties. The synthesis of spiro compounds, which feature two rings connected by a single atom, from dione precursors is a testament to this potential. ontosight.ai

Future interdisciplinary research should focus on chemical transformations that lead to novel materials, such as:

Q & A

How can researchers synthesize Undecane-2,5-dione with high purity, and what analytical methods are critical for validating its structural integrity?

- Basic: The synthesis typically involves ketonization of appropriate precursors, such as fatty acid derivatives, under controlled conditions (e.g., acid catalysis). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems for crystallization .

- Advanced: Advanced synthesis may employ flow chemistry to enhance yield and reduce side products. Structural validation requires coupling nuclear magnetic resonance (NMR) with high-resolution mass spectrometry (HRMS) to resolve stereochemical ambiguities. For example, -NMR can confirm carbonyl positions, while X-ray crystallography may resolve polymorphic forms .

What experimental strategies are recommended to resolve contradictions in this compound’s reported physicochemical properties (e.g., solubility, melting point)?

- Basic: Standardize measurement protocols (e.g., DSC for melting point, gravimetric methods for solubility) and compare results against peer-reviewed databases like PubChem or Reaxys. Document solvent purity and temperature gradients to minimize variability .

- Advanced: Use computational tools (e.g., COSMO-RS) to model solvent-solute interactions and predict solubility discrepancies. Cross-validate experimental data with molecular dynamics simulations to identify outliers caused by impurities or polymorphic transitions .

How can this compound’s reactivity be systematically investigated under varying catalytic conditions?

- Basic: Design a factorial experiment varying catalysts (e.g., Lewis acids, enzymes), temperatures, and solvents. Monitor reaction outcomes via gas chromatography (GC) or HPLC to quantify product distributions .

- Advanced: Employ in-situ spectroscopic techniques (e.g., FTIR-ATR) to track intermediate formation. Density functional theory (DFT) calculations can elucidate reaction pathways, such as the role of keto-enol tautomerism in nucleophilic additions .

What methodological considerations are essential for studying this compound’s biological activity while ensuring reproducibility?

- Basic: Follow OECD guidelines for cytotoxicity assays (e.g., MTT protocol) using validated cell lines. Include positive/negative controls and report EC values with 95% confidence intervals .

- Advanced: Integrate multi-omics approaches (e.g., metabolomics) to map metabolic pathways affected by the compound. Use CRISPR-Cas9-modified cell lines to isolate specific gene targets, reducing off-target noise .

How should researchers design experiments to explore this compound’s potential in material science applications (e.g., polymer precursors)?

- Basic: Conduct copolymerization trials with diols/diamines, characterizing thermal stability via TGA and mechanical properties via tensile testing. Document monomer ratios and crosslinking agents .

- Advanced: Utilize small-angle X-ray scattering (SAXS) to analyze nanostructure formation during polymerization. Machine learning models can predict optimal synthesis parameters for desired material properties .

What cross-disciplinary approaches enhance the study of this compound’s environmental fate and degradation pathways?

- Basic: Perform biodegradation assays under aerobic/anaerobic conditions, quantifying metabolites via LC-MS. Correlate half-lives with environmental variables (pH, microbial diversity) .

- Advanced: Apply stable isotope probing (SIP) to track carbon flow in microbial communities during degradation. Couple with metagenomic sequencing to identify degradative enzymes and horizontal gene transfer events .

How can computational chemistry be leveraged to predict this compound’s interactions with biological targets?

- Basic: Perform molecular docking using AutoDock Vina to screen against protein databases (e.g., PDB). Validate predictions with SPR-based binding assays .

- Advanced: Implement free-energy perturbation (FEP) calculations to estimate binding affinities with sub-kcal/mol accuracy. Integrate molecular dynamics (MD) simulations to assess conformational stability over microsecond timescales .

What reporting standards are critical for publishing this compound research to ensure reproducibility?

- Basic: Provide detailed synthetic protocols (solvent grades, catalyst loadings) and raw spectral data (NMR, HRMS) in supplementary materials. Use IUPAC nomenclature consistently .

- Advanced: Include machine-readable metadata (e.g., ISA-Tab format) for computational studies. Deposit crystallographic data in the Cambridge Structural Database (CSD) and share MD trajectories in public repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.